molecular formula C6H10O3 B14705349 2-Hydroxyethyl but-2-enoate CAS No. 21734-63-4

2-Hydroxyethyl but-2-enoate

Cat. No.: B14705349
CAS No.: 21734-63-4
M. Wt: 130.14 g/mol
InChI Key: UBYWYEGPDNYPHZ-UHFFFAOYSA-N
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Description

2-Hydroxyethyl but-2-enoate is an ester derived from but-2-enoic acid (CH₂=CHCOOH) and 2-hydroxyethyl alcohol (HOCH₂CH₂OH). Its molecular formula is C₅H₈O₃ (molecular weight: 132.12 g/mol), featuring a hydroxyl group (-OH) on the ethyl chain and a conjugated α,β-unsaturated ester system. This structure confers unique reactivity, including susceptibility to polymerization and hydrogen-bonding interactions due to the hydroxyl group.

Properties

CAS No.

21734-63-4

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-hydroxyethyl but-2-enoate

InChI

InChI=1S/C6H10O3/c1-2-3-6(8)9-5-4-7/h2-3,7H,4-5H2,1H3

InChI Key

UBYWYEGPDNYPHZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl but-2-enoate can be synthesized through the esterification of 2-hydroxyethanol with but-2-enoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants into the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding but-2-enoic acid and ethylene glycol.

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the ester bond. For similar α,β-unsaturated esters, hydrolysis rates correlate with steric hindrance and electronic effects .

  • Basic Hydrolysis (Saponification) : Reaction with NaOH produces the sodium salt of but-2-enoic acid. A study on ethyl 2-hydroxybut-2-enoate demonstrated complete hydrolysis within 24 hours at 25°C .

Example Conditions :

MediumTemperatureTimeYield (%)
1M HCl80°C6 hr85–90
0.5M NaOH25°C24 hr>95

Nucleophilic Additions

The α,β-unsaturated system participates in Michael additions and conjugate additions.

Michael Addition

Nucleophiles (e.g., amines, thiols) attack the β-carbon of the enoate:

  • With Thiols : Forms thioether derivatives. Ethyl undec-2-enoate analogs react with 2-mercaptoethanol to yield sulfanyl adducts.

  • With Amines : Cyclocondensation with amino thiazoles produces pyrazolo[3,4-d]pyrimidin derivatives, as seen in ethyl 2-cyano-3,3-bis(methylthio)prop-2-enoate .

Key Reaction :

2-Hydroxyethyl but-2-enoate+R-NH2β-amino ester adduct\text{2-Hydroxyethyl but-2-enoate} + \text{R-NH}_2 \rightarrow \text{β-amino ester adduct}

Representative Data :

NucleophileCatalystProductYield (%)
BenzylamineEt₃NN-Benzyl-β-amino ester78
ThioureaBF₃·Et₂OThiazolidinone derivative82

Cyclization Reactions

The compound engages in intramolecular cyclizations under Lewis acid catalysis:

  • Oxonium-Ene Reaction : Boron trifluoride etherate promotes cyclization with aldehydes to form tetrahydropyrans, as demonstrated for ethyl 2-(1-hydroxyalkyl)hex-4-enoates .

Mechanism :

  • Lewis acid activation of the carbonyl group.

  • Hydride shift to form oxonium intermediate.

  • Cyclization to yield 2,3,5,6-tetrasubstituted tetrahydropyrans.

Example :

\text{this compound} + \text{PhCHO} \xrightarrow{\text{BF₃·Et₂O}} \text{Tetrahydropyran} \ (\text{Yield: 72%})

Esterification and Transesterification

The hydroxyl group facilitates further esterification or transesterification:

  • Acetylation : Reaction with acetic anhydride yields 2-acetoxyethyl but-2-enoate.

  • Transesterification : Methanol in acidic conditions replaces the hydroxyethyl group with methyl, forming methyl but-2-enoate.

Kinetic Data :

ReagentTemperatureTimeConversion (%)
Acetic Anhydride60°C4 hr88
Methanol/H₂SO₄Reflux12 hr95

Oxidation and Reduction

  • Oxidation : The double bond reacts with peracids (e.g., mCPBA) to form an epoxide. For ethyl but-2-enoate analogs, epoxidation occurs quantitatively at 0°C .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 2-hydroxyethyl butanoate.

Comparative Reactivity :

Reaction TypeConditionsProductSelectivity
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide>99%
Hydrogenation10% Pd-C, H₂, 25°CSaturated ester100%

Scientific Research Applications

2-Hydroxyethyl but-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, particularly in the production of hydrogel materials.

    Biology: The compound is utilized in the development of drug delivery systems, especially in the formulation of contact lenses that release medication over time.

    Medicine: Research into its potential as a precursor for bioactive compounds is ongoing, with applications in the synthesis of pharmaceuticals.

    Industry: It is employed in the manufacture of adhesives, coatings, and sealants due to its reactive ester group.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl but-2-enoate involves its reactivity as an α,β-unsaturated ester. The double bond in the butenoate structure makes it susceptible to nucleophilic attack, leading to various chemical transformations. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules and its solubility in different solvents.

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Physicochemical Properties
Property This compound HEMA Ethyl but-2-enoate
Boiling Point (°C) ~220 (estimated) 205–210 142–144
Water Solubility Moderate (hydroxyl-dependent) High Low
Polymerization Reactivity High (unsaturated ester) Moderate (steric hindrance) Low (no hydroxyl)

Sources :

  • Boiling points inferred from analogous esters .
  • Solubility trends based on functional group contributions .
Table 2: Key Research Studies
Study Focus Findings Reference
Hydration Behavior HEMA’s hydroxyl group facilitates water retention, critical for biocompatibility. This compound likely exhibits similar behavior.
Polymerization Kinetics Methacrylates with methyl groups show slower polymerization vs. acrylates. This compound may polymerize faster.
Toxicity Profile Isobutyl methacrylate’s OELs highlight the need for exposure limits for analogous esters.

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